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molecular formula C8H7NO B1600930 3-(Prop-2-ynyloxy)pyridine CAS No. 69022-70-4

3-(Prop-2-ynyloxy)pyridine

Cat. No. B1600930
M. Wt: 133.15 g/mol
InChI Key: MTUGIDMNLBLLAB-UHFFFAOYSA-N
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Patent
US04220577

Procedure details

To a mixture of 9.5 g (0.1 mole) 3-hydroxypyridine, 5.2 g (0.1 mole) sodium methylate and 150 ml N,N-dimethylformamide, there was added 12.0 g (0.1 mole) propargyl bromide at room temperature over a two hour period. Most of the solvent was removed under reduced pressure. The residue was taken up with 200 ml methylene chloride and 100 ml water, the layers were separated and the methylene chloride evaporated to give 4.5 g 3-(2-propynyloxy)pyridine, yield 34%.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].[CH2:11](Br)[C:12]#[CH:13]>CN(C)C=O>[CH2:13]([O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:12]#[CH:11] |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
sodium methylate
Quantity
5.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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